molecular formula C3H6ClN B14730067 Propanimidoyl chloride CAS No. 5961-91-1

Propanimidoyl chloride

Cat. No.: B14730067
CAS No.: 5961-91-1
M. Wt: 91.54 g/mol
InChI Key: ZNOOOJMNUGNAKI-UHFFFAOYSA-N
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Description

Propanimidoyl chloride (IUPAC name: this compound) is a reactive organic compound characterized by the functional group imidoyl chloride (R–N=C–Cl). This class of compounds is widely used in organic synthesis, particularly in the preparation of amidines, heterocycles, and pharmaceuticals. This compound derivatives exhibit structural variability due to substitutions on the nitrogen or carbon atoms, which influence their reactivity, stability, and applications. Key derivatives include halogenated, hydroxylated, and aryl-substituted variants (e.g., N-hydroxy-2-oxo-propanimidoyl chloride, 2-chloro-N-hydroxy-2-methylthis compound) .

Properties

CAS No.

5961-91-1

Molecular Formula

C3H6ClN

Molecular Weight

91.54 g/mol

IUPAC Name

propanimidoyl chloride

InChI

InChI=1S/C3H6ClN/c1-2-3(4)5/h5H,2H2,1H3

InChI Key

ZNOOOJMNUGNAKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanimidoyl chloride can be synthesized by treating a monosubstituted carboxylic acid amide with phosgene or thionyl chloride. The general reaction involves the substitution of the hydroxyl group in the carboxylic acid with a chlorine atom, facilitated by the halogenating agent .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of thionyl chloride due to its efficiency and the gaseous by-products which are easier to handle. The reaction is carried out under controlled conditions to ensure the safety and purity of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Propanimidoyl chloride undergoes nucleophilic substitution with various nucleophiles, replacing the chloride ion. These reactions typically proceed via a two-step mechanism: nucleophilic attack followed by elimination of HCl .

Examples include:

  • Alcohols : React to form esters (e.g., ethanol → ethyl ester).

  • Amines : Yield amides (e.g., ammonia → amide).

  • Water : Hydrolyzes to carboxylic acids (e.g., propanoic acid).

Reagent Product Conditions
Alcohols (e.g., EtOH)Esters (e.g., ethyl ester)Room temperature, acid/base catalyst
Amines (e.g., NH₃)Amides (e.g., propionamide)Low temperature, dry conditions
WaterCarboxylic acid (e.g., propanoic acid)Aqueous medium, heat

Hydrolysis

Hydrolysis of this compound with water produces carboxylic acids and amines. The reaction is accelerated in aqueous environments and is highly exothermic .

Reaction:
RC(NR’)Cl+H2ORC(NR’)OH+HCl\text{RC(NR')Cl} + \text{H}_2\text{O} \rightarrow \text{RC(NR')OH} + \text{HCl}

Hydrolysis Pathway Product Conditions
Basic conditionsCarboxylic acidAlkaline solution, heat
Acidic conditionsAmideAcidic solution, mild heat

Reaction with Hydrogen Halides

This compound reacts with hydrogen halides (e.g., HCl) to form iminium chloride salts. This reaction involves protonation of the nitrogen atom, stabilizing the intermediate .

Reaction:
RC(NR’)Cl+HCl[RC(NHR’)Cl]+Cl\text{RC(NR')Cl} + \text{HCl} \rightarrow \text{[RC(NHR')Cl]}^+ \text{Cl}^-

Reagent Product Conditions
HClIminium chloride complexAnhydrous conditions

Dehydrohalogenation

Heating this compound leads to elimination of HCl, forming nitriles (RC≡N) and releasing R'Cl. This reaction is thermally driven and requires high temperatures .

Reaction:
RC(NR’)ClΔRC≡N+R’Cl\text{RC(NR')Cl} \xrightarrow{\Delta} \text{RC≡N} + \text{R'Cl}

Conditions Product Byproduct
High temperatureNitrileR'Cl

Reaction with Thiolates

This compound reacts with hydrogen sulfide (H₂S) or thiolates to form thioamides. This reaction is analogous to hydrolysis but replaces the oxygen nucleophile with sulfur .

Reaction:
RC(NR’)Cl+H2SRC(S)NHR’+HCl\text{RC(NR')Cl} + \text{H}_2\text{S} \rightarrow \text{RC(S)NHR'} + \text{HCl}

Reagent Product Conditions
H₂SThioamideAqueous solution, mild heat

Scientific Research Applications

Propanimidoyl chloride is used extensively in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of propanimidoyl chloride involves its high reactivity towards nucleophiles. The chlorine atom attached to the carbonyl group makes the compound highly electrophilic, allowing it to readily react with nucleophiles such as water, amines, and hydrogen sulfide. These reactions typically result in the substitution of the chlorine atom with the nucleophile, forming various products .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

Propanimidoyl chloride derivatives differ primarily in substituents, which dictate their chemical behavior. Below is a comparative analysis:

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Key Properties
This compound 5961-91-1 C₃H₅ClN₂ 104.55 Base structure (no substituents) High reactivity due to imidoyl chloride group; used in nucleophilic substitutions .
N-Hydroxy-2-oxo-propanimidoyl chloride 17019-27-1 C₃H₅ClN₂O₂ 136.54 –NH–OH, –C=O Enhanced polarity due to oxo and hydroxyl groups; prone to hydrolysis .
2-Chloro-N-hydroxy-2-methylthis compound 20599-47-7 C₄H₇Cl₂NO 156.01 –Cl, –CH₃, –NH–OH Increased steric hindrance; reduced reactivity compared to simpler derivatives .
N-{[(3-Methylphenyl)carbamoyl]oxy}this compound - C₁₁H₁₃ClN₂O₂ 240.69 Aryl carbamoyloxy group Improved stability for use in peptide coupling or polymer synthesis .
Propionyl chloride 79-03-8 C₃H₅ClO 92.52 Acyl chloride (R–CO–Cl) Highly reactive acylating agent; hydrolyzes violently in water .

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